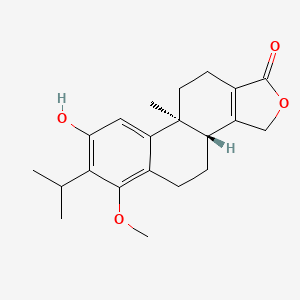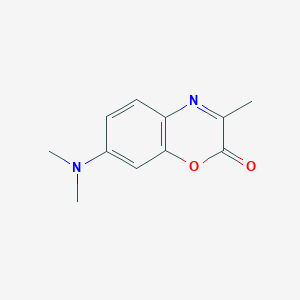![molecular formula C16H26O3S B14341929 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- CAS No. 93154-91-7](/img/structure/B14341929.png)
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves multiple steps. The starting material is typically 1,2-benzenediol. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The hydroxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the original diol.
Substitution: The hydroxyethylthio group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: Used as a stabilizer in polymers and resins, and as an antioxidant in various industrial processes.
作用機序
The mechanism of action of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The pathways involved are primarily related to antioxidant defense mechanisms.
類似化合物との比較
Similar compounds include:
4-tert-Butylcatechol: Used as an antioxidant and stabilizer in various applications.
2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another antioxidant with similar applications
特性
CAS番号 |
93154-91-7 |
|---|---|
分子式 |
C16H26O3S |
分子量 |
298.4 g/mol |
IUPAC名 |
4,6-ditert-butyl-3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H26O3S/c1-15(2,3)10-9-11(16(4,5)6)14(20-8-7-17)13(19)12(10)18/h9,17-19H,7-8H2,1-6H3 |
InChIキー |
WBYWVEBJVMSPDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCCO)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


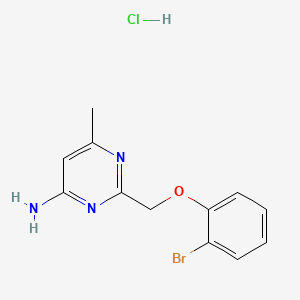



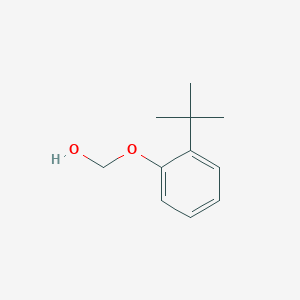
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
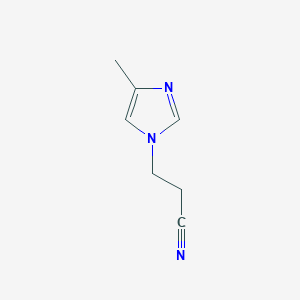
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
